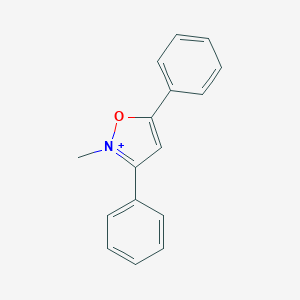

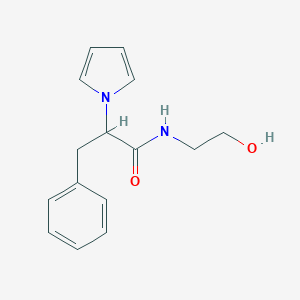

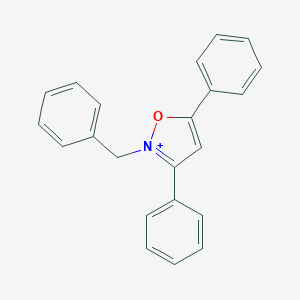

![molecular formula C16H14N2O2S B493823 [2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid CAS No. 313240-26-5](/img/structure/B493823.png)

[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid” is a specialty product for proteomics research . It is also known as S-Benzylthioglycolic acid .

Molecular Structure Analysis

The co-crystallization of (benzylthio)acetic acid with L-proline (L-PRO), D-proline (D-PRO), DL-proline (DL-PRO), isonicotinamide (INA) and tryptamine (TPA) led to the formation of five novel crystalline compounds . Further molecular docking analysis revealed that K-10 had a stronger binding ability with TIR1 than NAA .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that synthetic errors during chemical synthesis can be quantified and suppressed by non-canonical nucleosides .Applications De Recherche Scientifique

Fascinating Variability in Chemistry and Properties

A review by Boča, Jameson, and Linert (2011) highlights the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes, emphasizing their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This work suggests potential interest points for further investigation of unknown analogues, which could include derivatives such as “[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid” (Boča, Jameson, & Linert, 2011).

Biological Activities of Thiazole- and Benzimidazole-fused Derivatives

Hsu, Hu, and Liu (2005) discuss the synthesis and biological evaluation of condensed benzimidazoles, indicating their significant biological activities such as antihypertensive, diuretic, and good herbicidal properties. This indicates the potential of benzimidazole derivatives in various scientific applications beyond pharmaceuticals, potentially encompassing “this compound” (Hsu, Hu, & Liu, 2005).

DNA Binding and Fluorescent Staining

Issar and Kakkar (2013) review Hoechst 33258, a benzimidazole derivative known for binding to the minor groove of DNA, suggesting the use of benzimidazole derivatives in fluorescent DNA staining and as potential radioprotectors and topoisomerase inhibitors. This aspect could relate to the structural and functional applications of similar compounds, including “this compound” (Issar & Kakkar, 2013).

Mechanism of Action in Fungicides

Davidse (1986) provides an overview of benzimidazole fungicides, detailing their mode of action as specific inhibitors of microtubule assembly. This research highlights the agricultural and veterinary applications of benzimidazole derivatives, which could extend to the study of “this compound” in similar contexts (Davidse, 1986).

Synthesis and SAR of Benzimidazole Derivatives

Yadav and Ganguly (2015) discuss the structure-activity relationship (SAR) of benzimidazole derivatives for different biological activities, emphasizing the significance of structural substitutions around the benzimidazole nucleus. This review could inform the design and application of specific derivatives, such as “this compound,” in various biological and pharmacological research areas (Yadav & Ganguly, 2015).

Mécanisme D'action

- The primary target of “[2-(Benzylthio)-1H-benzimidazol-1-yl]acetic acid” is not explicitly mentioned in the available literature. However, we know that it was synthesized and evaluated as an in vitro inhibitor of Mycobacterium tuberculosis (Mtb) growth .

Target of Action

Result of Action

Propriétés

IUPAC Name |

2-(2-benzylsulfanylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15(20)10-18-14-9-5-4-8-13(14)17-16(18)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSJYQOUPBHILP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

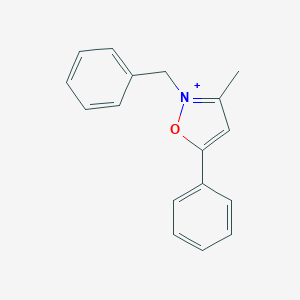

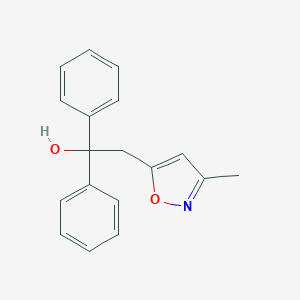

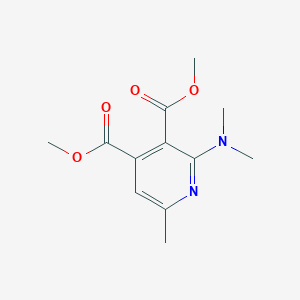

![4-isopropyl-2-[1-(4-isopropyl-7-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-1-methylethyl]-7-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B493751.png)

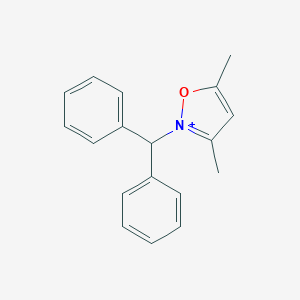

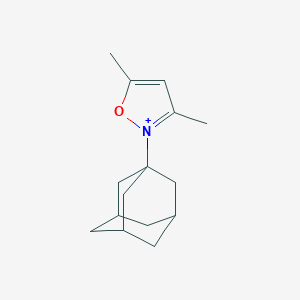

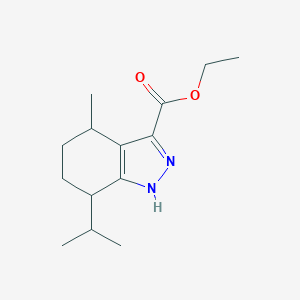

![1-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493758.png)

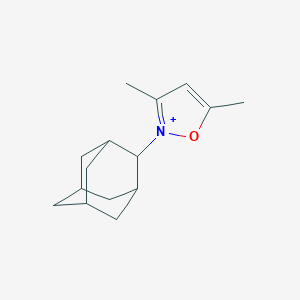

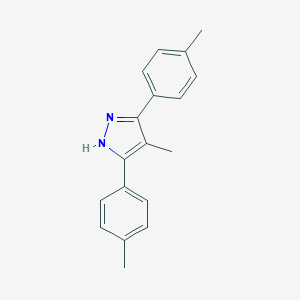

![3-(4-Methylphenyl)-1-[[3-(4-methylphenyl)pyrazol-1-yl]methyl]pyrazole](/img/structure/B493762.png)